Cas no 923139-18-8 (methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate)

methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate
- methyl 2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]butanoate
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- インチ: 1S/C15H18N4O2S/c1-3-12(13(20)21-2)22-15-17-16-14-18(9-10-19(14)15)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3
- InChIKey: MWUUERVWGZFRTN-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(SC1=NN=C2N(C3=CC=CC=C3)CCN21)CC
methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2239-0033-30mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-5mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-20mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-1mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2239-0033-2mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-50mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2239-0033-75mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 75mg |
$312.0 | 2023-05-16 | |
Life Chemicals | F2239-0033-2μmol |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-3mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2239-0033-15mg |
methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate |
923139-18-8 | 90%+ | 15mg |
$133.5 | 2023-05-16 |
methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoate 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Book reviews
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
methyl 2-({7-phenyl-5H,6H,7H-imidazo2,1-c1,2,4triazol-3-yl}sulfanyl)butanoateに関する追加情報
Methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate: A Comprehensive Overview
Methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate, also known by its CAS registry number CAS No. 923139-18-8, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of imidazotriazoles, which are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a phenyl group and a sulfanyl (thioether) functional group in its structure contributes to its distinctive chemical properties and potential biological activities.
The molecular formula of this compound is C16H16N4O2S, and its molecular weight is approximately 348.38 g/mol. The structure consists of a central imidazo[2,1-c][1,2,4]triazole ring system fused with an imidazole and triazole ring. The phenyl group attached at position 7 of the imidazo[2,1-c][1,2,4]triazole ring introduces aromaticity and enhances the compound's stability. The sulfanyl group at position 3 acts as a sulfur-containing functional group, which can participate in various chemical reactions and interactions.
Recent studies have highlighted the potential of methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate in drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in inflammatory pathways. This finding suggests that it could be a promising lead compound for developing novel anti-inflammatory agents.
In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A research team from the University of California reported that incorporating this compound into polymer blends significantly improved the electrical conductivity of the materials. This advancement could pave the way for its application in flexible electronics and energy storage devices.
The synthesis of methyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)butanoate involves a multi-step process that typically includes nucleophilic substitution reactions and cyclization steps. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For example, the use of microwave-assisted synthesis has been shown to accelerate the reaction process while maintaining the quality of the final product.
The biological evaluation of this compound has revealed interesting insights into its pharmacokinetic properties. Studies conducted on animal models indicate that it has moderate bioavailability and exhibits low toxicity at therapeutic doses. These findings are encouraging for its potential use in therapeutic applications. However, further research is needed to fully understand its mechanism of action and long-term effects.
In conclusion,methyl 2-({7-phenyl-5H,6H
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